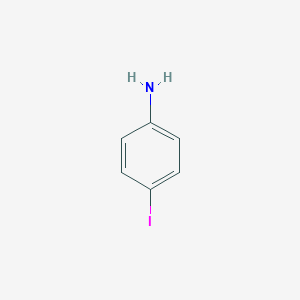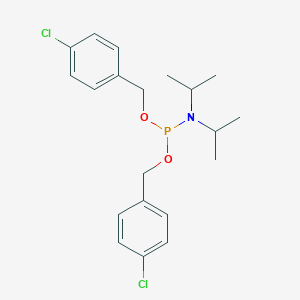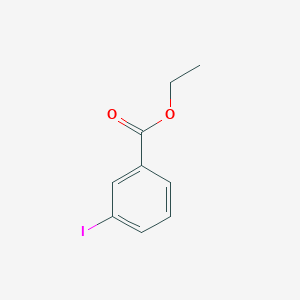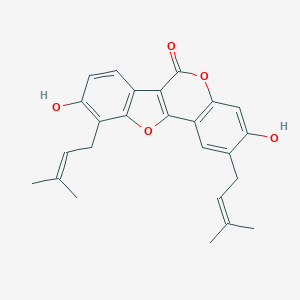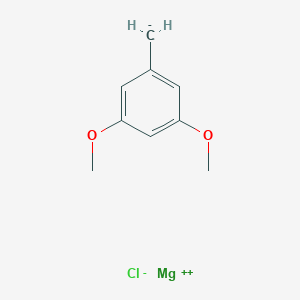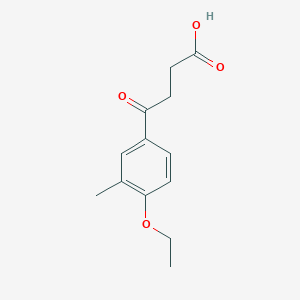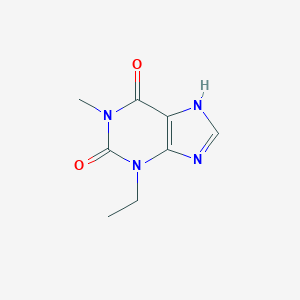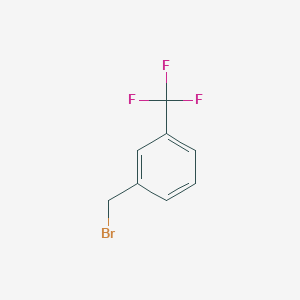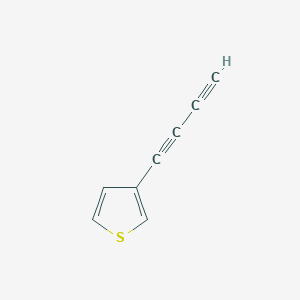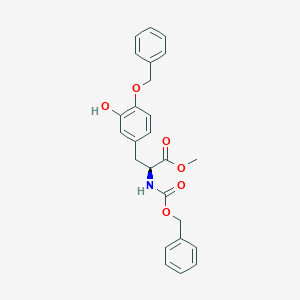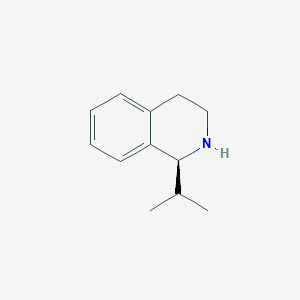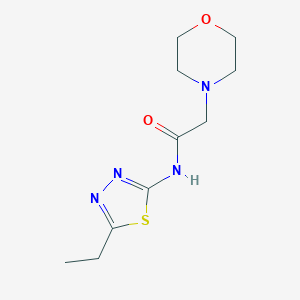
4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has been shown to possess a range of biological activities. In
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis in cancer cells. In addition, this compound has been shown to possess anti-inflammatory properties and can be used to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- in lab experiments is its potential for use in cancer research. This compound has been shown to possess anti-cancer properties and can be used to inhibit the growth of cancer cells. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Orientations Futures
There are a number of future directions for research on 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is the development of new synthetic methods for the production of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in a range of scientific research areas.
Méthodes De Synthèse
The synthesis of 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- can be achieved through a multi-step process. The first step involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. This results in the formation of 5-ethyl-1,3,4-thiadiazol-2-yl)acetamidine. The second step involves the reaction of this intermediate with morpholine in the presence of a base such as sodium hydride. This results in the formation of 4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-.
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- has been studied for its potential applications in a range of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound possesses anti-cancer properties and can be used to inhibit the growth of cancer cells. Other potential applications include the treatment of neurological disorders, such as Alzheimer's disease, and the treatment of bacterial and viral infections.
Propriétés
Numéro CAS |
132304-37-1 |
|---|---|
Nom du produit |
4-Morpholineacetamide, N-(5-ethyl-1,3,4-thiadiazol-2-yl)- |
Formule moléculaire |
C10H16N4O2S |
Poids moléculaire |
256.33 g/mol |
Nom IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C10H16N4O2S/c1-2-9-12-13-10(17-9)11-8(15)7-14-3-5-16-6-4-14/h2-7H2,1H3,(H,11,13,15) |
Clé InChI |
MJIVQZAYPYEAII-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCOCC2 |
SMILES canonique |
CCC1=NN=C(S1)NC(=O)CN2CCOCC2 |
Autres numéros CAS |
132304-37-1 |
Synonymes |
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-morpholineacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)
